5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-8-yl]chromen-4-one
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Overview
Description
Wikstrol A is a synthetic compound that has garnered significant interest in the field of organic chemistry. It is known for its complex structure and potential applications in various scientific domains. The compound was first synthesized through a series of intricate chemical reactions, showcasing the advancements in synthetic organic chemistry.
Preparation Methods
The total synthesis of Wikstrol A involves several key steps, including aldol reaction, Sharpless asymmetric dihydroxylation, regioselective iodination, Sonogashira coupling, and rhodium-catalyzed oxidative coupling . These reactions are carried out under specific conditions to ensure the desired stereochemistry and yield. The structure of the key intermediate for Wikstrol A was confirmed via single-crystal X-ray analysis .
Chemical Reactions Analysis
Wikstrol A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Coupling Reactions: These reactions involve the joining of two molecules. Common reagents include palladium catalysts and copper catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Wikstrol A has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study complex synthetic pathways and reaction mechanisms.
Medicine: Wikstrol A is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Wikstrol A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical outcomes, depending on the specific context and application .
Comparison with Similar Compounds
Wikstrol A is unique in its structure and properties, but it can be compared to other similar compounds such as Wikstrol B. Both compounds share some common synthetic pathways and reaction mechanisms, but they differ in their specific structures and applications . Other similar compounds include various derivatives of chroman and phenylpropane, which also exhibit interesting chemical and biological properties .
Properties
Molecular Formula |
C30H22O10 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-27(38)24-20(35)9-17(33)10-23(24)39-29(26)14-3-7-16(32)8-4-14/h1-10,12,22,28,31-37H,11H2 |
InChI Key |
SRCSHETVEHQXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O)O |
Origin of Product |
United States |
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